6-Chloroindazole-1-carboxamide
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Overview
Description
6-Chloroindazole-1-carboxamide is a heterocyclic compound belonging to the indazole family. Indazole compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . The presence of a chlorine atom at the 6th position and a carboxamide group at the 1st position of the indazole ring enhances its chemical reactivity and potential biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloroindazole-1-carboxamide typically involves the following steps:
Formation of Indazole Core: The indazole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Carboxamide Formation: The carboxamide group can be introduced by reacting the chlorinated indazole with an appropriate amine or ammonia in the presence of coupling agents like carbodiimides.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Chloroindazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of indazole oxides.
Reduction: Formation of reduced indazole derivatives.
Substitution: Formation of substituted indazole derivatives with various functional groups.
Scientific Research Applications
6-Chloroindazole-1-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Chloroindazole-1-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
6-Chloroindazole-1-carboxamide can be compared with other indazole derivatives to highlight its uniqueness:
Similar Compounds:
Uniqueness: this compound stands out due to the presence of both a chlorine atom and a carboxamide group, which enhances its chemical reactivity and potential biological activities. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C8H6ClN3O |
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Molecular Weight |
195.60 g/mol |
IUPAC Name |
6-chloroindazole-1-carboxamide |
InChI |
InChI=1S/C8H6ClN3O/c9-6-2-1-5-4-11-12(8(10)13)7(5)3-6/h1-4H,(H2,10,13) |
InChI Key |
KRGJFQFNKOCVSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N(N=C2)C(=O)N |
Origin of Product |
United States |
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